![molecular formula C14H10N2O B8242511 6-(Quinolin-2-YL)pyridin-2-OL](/img/structure/B8242511.png)
6-(Quinolin-2-YL)pyridin-2-OL
Overview
Description
6-(Quinolin-2-YL)pyridin-2-OL is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Quinolin-2-YL)pyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Quinolin-2-YL)pyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Activity
Compounds related to 6-(Quinolin-2-YL)pyridin-2-OL have shown potent antitumor and anticancer activities. For instance, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated significant cytotoxic activity against cancer cell lines, suggesting potential as anticancer agents (Huang et al., 2013). Similarly, studies on quinoline derivatives, including those related to 6-(Quinolin-2-YL)pyridin-2-OL, have found their application in inhibiting tyrosine kinases and DNA repair mechanisms, indicating their utility in cancer drug development (Solomon & Lee, 2011).
Synthesis and Coordination Properties
Research into the synthesis and coordination properties of compounds similar to 6-(Quinolin-2-YL)pyridin-2-OL has been extensive. For example, N,N-Di(pyridin-2-yl)quinolin-6-amine, a new fluorescent ligand based on di(pyridin-2-yl)amine, was synthesized and characterized for its complex formation with various cations (Kharlamova et al., 2019).
Photodynamic Therapy
A compound related to 6-(Quinolin-2-YL)pyridin-2-OL, 2-(imidazo[1,5-a]pyridin-3-yl)quinolin-8-ol, formed as an iron(III) complex, demonstrated potential in photodynamic therapy for breast cancer, indicating its potential in cancer treatment strategies (Zhu et al., 2019).
properties
IUPAC Name |
6-quinolin-2-yl-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWWWGPPLPBCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Quinolin-2-yl)pyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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